molecular formula C7H2Cl2FIO B12957249 4-Chloro-2-fluoro-6-iodobenzoyl chloride

4-Chloro-2-fluoro-6-iodobenzoyl chloride

Cat. No.: B12957249
M. Wt: 318.90 g/mol
InChI Key: BXONZRSEWWVFQJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodobenzoyl chloride is a halogen-substituted benzoyl chloride derivative with a unique combination of substituents (Cl, F, I) on its aromatic ring. Benzoyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers.

Properties

Molecular Formula

C7H2Cl2FIO

Molecular Weight

318.90 g/mol

IUPAC Name

4-chloro-2-fluoro-6-iodobenzoyl chloride

InChI

InChI=1S/C7H2Cl2FIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H

InChI Key

BXONZRSEWWVFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-iodobenzoyl chloride typically involves the chlorination, fluorination, and iodination of benzoyl chloride. One common method includes the reaction of 4-chlorobenzoyl chloride with fluorine and iodine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine, fluorine, or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-Chloro-2-fluoro-6-iodobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, fluorine, and iodine atoms into aromatic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations to synthesize complex molecules.

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The compound’s structure features three halogens (Cl, F, I) at positions 4, 2, and 6, respectively, alongside the reactive benzoyl chloride group. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Differences
4-Chloro-2-fluoro-6-iodobenzoyl chloride C₇H₂Cl₂FIO ~328.35* Cl (4), F (2), I (6) Benzoyl chloride Unique iodine substitution
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 Br (4) Benzoyl chloride Bromine vs. iodine; fewer substituents
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 Cl (2,6), F (6), benzyloxy Benzoyl chloride, ether Larger structure with ether linkage
p-Iodobenzenesulfonyl chloride C₆H₄ClIO₂S 302.52 I (4) Sulfonyl chloride Sulfonyl vs. benzoyl chloride
4-Chloro-2-fluoro-6-methylbenzoic acid C₈H₅ClFO₂ 203.58 Cl (4), F (2), CH₃ (6) Carboxylic acid Carboxylic acid vs. acyl chloride

*Calculated based on atomic masses.

Key Observations :

  • The iodine atom in this compound significantly increases its molecular weight compared to bromine or methyl analogues .
  • Substituent positions influence electronic effects: electron-withdrawing groups (Cl, F, I) enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions .

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